3-chloro-N-[2-(furan-2-yl)-2-(4-methylpiperidin-1-yl)ethyl]-6-methyl-1-benzothiophene-2-carboxamide
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Overview
Description
3-chloro-N-[2-(furan-2-yl)-2-(4-methylpiperidin-1-yl)ethyl]-6-methyl-1-benzothiophene-2-carboxamide is a complex organic compound with a unique structure that combines several functional groups. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-[2-(furan-2-yl)-2-(4-methylpiperidin-1-yl)ethyl]-6-methyl-1-benzothiophene-2-carboxamide typically involves multiple steps, including the formation of the benzothiophene core, the introduction of the furan and piperidine moieties, and the final coupling reactions. Common synthetic routes may involve:
Formation of Benzothiophene Core: This can be achieved through cyclization reactions involving thiophene and benzene derivatives.
Introduction of Functional Groups: The furan and piperidine groups can be introduced through nucleophilic substitution or coupling reactions.
Final Coupling: The final step involves coupling the intermediate compounds to form the target molecule under specific reaction conditions, such as the use of catalysts and controlled temperatures.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
3-chloro-N-[2-(furan-2-yl)-2-(4-methylpiperidin-1-yl)ethyl]-6-methyl-1-benzothiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium catalysts for coupling reactions). Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups such as halogens or alkyl groups.
Scientific Research Applications
3-chloro-N-[2-(furan-2-yl)-2-(4-methylpiperidin-1-yl)ethyl]-6-methyl-1-benzothiophene-2-carboxamide has a wide range of scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may exhibit biological activities such as antimicrobial, antiviral, or anticancer properties, making it a candidate for drug development.
Medicine: Potential therapeutic applications include its use as a lead compound for the development of new pharmaceuticals.
Industry: The compound can be used in the development of new materials or as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 3-chloro-N-[2-(furan-2-yl)-2-(4-methylpiperidin-1-yl)ethyl]-6-methyl-1-benzothiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity, selectivity, and downstream signaling pathways are essential to understand its full mechanism of action.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-chloro-N-[2-(furan-2-yl)-2-(4-methylpiperidin-1-yl)ethyl]-6-methyl-1-benzothiophene-2-carboxamide include other benzothiophene derivatives, furan-containing compounds, and piperidine-based molecules.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique biological activities and chemical reactivity. Compared to other similar compounds, it may exhibit distinct pharmacokinetic properties, binding affinities, and therapeutic potential.
Conclusion
This compound is a compound of significant interest in various scientific fields. Its unique structure, diverse chemical reactivity, and potential biological activities make it a valuable subject for further research and development.
Properties
Molecular Formula |
C22H25ClN2O2S |
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Molecular Weight |
417.0 g/mol |
IUPAC Name |
3-chloro-N-[2-(furan-2-yl)-2-(4-methylpiperidin-1-yl)ethyl]-6-methyl-1-benzothiophene-2-carboxamide |
InChI |
InChI=1S/C22H25ClN2O2S/c1-14-7-9-25(10-8-14)17(18-4-3-11-27-18)13-24-22(26)21-20(23)16-6-5-15(2)12-19(16)28-21/h3-6,11-12,14,17H,7-10,13H2,1-2H3,(H,24,26) |
InChI Key |
KPRDTUQNUOGVJL-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCN(CC1)C(CNC(=O)C2=C(C3=C(S2)C=C(C=C3)C)Cl)C4=CC=CO4 |
Origin of Product |
United States |
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